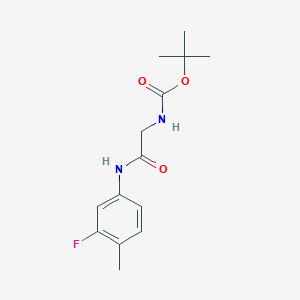
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known as Boc-3-Fluoro-4-Methylphenylalanine, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Boc-3-Fluoro-4-Methylphenylalanine has been studied extensively for its ability to modify proteins and peptides, making it a valuable tool in the field of biochemistry.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine is not fully understood. However, it is believed that the fluorine atom in the molecule can interact with nearby amino acid residues, altering the conformation of the peptide or protein. This can lead to changes in the biological activity of the molecule.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the stability of peptides and proteins, making them more resistant to degradation. It has also been shown to alter the biological activity of peptides and proteins, making them more or less active depending on the specific molecule being modified.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine in lab experiments is its ability to modify peptides and proteins in a specific and controlled manner. This can be useful for studying the biological activity of specific molecules, as well as for developing new drugs and therapies. However, there are also some limitations to using this compound. For example, the synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine can be challenging and time-consuming, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine. One area of interest is the development of new drugs and therapies based on modified peptides and proteins. Another area of interest is the study of the biological activity of specific molecules, which could lead to a better understanding of disease processes and potential treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine and its effects on peptides and proteins.
Synthesis Methods
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine involves several steps. First, 3-fluoro-4-methylphenylalanine is prepared by reacting 3-fluoro-4-methylphenylacetic acid with N-carbobenzyloxyglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using tetrabutylammonium fluoride (TBAF) to remove the carbobenzyloxy (Cbz) protecting group, yielding N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been used in a variety of scientific research applications. One of the most common uses is in the modification of peptides and proteins. This compound can be used to introduce fluorine atoms into amino acid sequences, which can have a significant impact on the properties of the resulting peptide or protein. For example, the introduction of fluorine atoms can increase the hydrophobicity of a peptide or protein, making it more resistant to degradation by proteases.
properties
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVUHKEWIVFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)



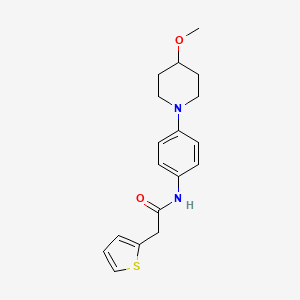
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)
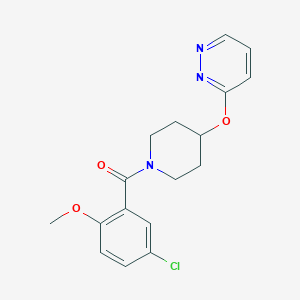
![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
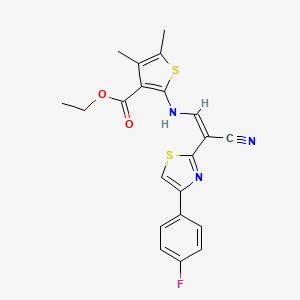
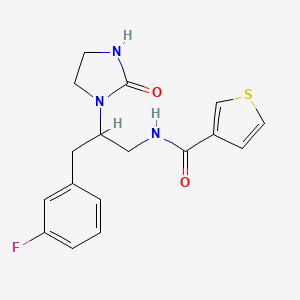

![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)